molecular formula C17H18N2O3 B5309557 N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE

N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B5309557
M. Wt: 298.34 g/mol
InChI Key: NNPUTPHZAXNYCT-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core with an ethoxyphenyl group and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with cyclopentanone, followed by cyclization and subsequent functional group modifications to introduce the carboxamide group. The reaction conditions often involve the use of catalysts, solvents like ethanol or methanol, and controlled temperature settings to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps like purification through recrystallization or chromatography to achieve high purity levels. The use of automated systems for monitoring reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE has shown potential in biological research, particularly in studying its effects on cellular processes. It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes like cyclin-dependent kinases or other proteins involved in cell cycle regulation. The pathways involved include binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent effects on cellular functions .

Comparison with Similar Compounds

  • N-(4-ETHOXYPHENYL)-4-(2-METHYLIMIDAZO-[1,2-α]PYRIDINE-3-YL)THIAZOL-2-AMINE
  • 3-AMINO-6-(4-BUTOXYPHENYL)-N-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Comparison: Compared to similar compounds, N-(4-ETHOXYPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the cyclopenta[b]pyridine core and the ethoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-3-5-15(11)19-17(14)21/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUTPHZAXNYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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